iso-Decyl-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

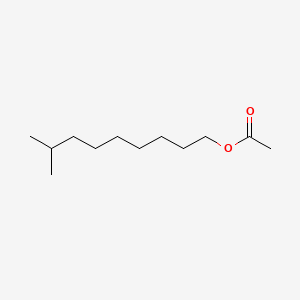

8-methylnonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-11(2)9-7-5-4-6-8-10-14-12(3)13/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKWWBFTYGZTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071957 | |

| Record name | Acetic acid, isodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69103-24-8 | |

| Record name | Acetic acid, isodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, isodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, isodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

iso-Decyl Acetate (CAS 69103-24-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Decyl acetate, registered under CAS number 69103-24-8, is a branched-chain ester recognized for its characteristic fresh, citrus-like aroma.[1] This colorless, clear liquid is primarily utilized as a fragrance ingredient in various consumer products.[1] Its branched structure imparts specific physicochemical properties, such as viscosity and solvency, that distinguish it from its linear isomer, n-decyl acetate. This guide provides an in-depth overview of iso-decyl acetate, encompassing its chemical and physical properties, a plausible synthesis protocol, analytical methodologies, and a summary of its toxicological assessment.

Chemical and Physical Properties

The fundamental physicochemical properties of iso-decyl acetate are summarized in the table below. This data is essential for its handling, formulation, and quality control.

| Property | Value | Source |

| CAS Number | 69103-24-8 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₂ | [2] |

| Molecular Weight | 200.32 g/mol | [2] |

| Appearance | Colorless clear liquid | [1] |

| Odor | Fresh, citrus, green, herbal | [1] |

| Boiling Point | 228.00 to 229.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 93.89 °C (201.00 °F) TCC | [1] |

| Vapor Pressure | 0.061000 mmHg @ 25.00 °C (estimated) | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

| XLogP3 | 4.2 | [2] |

Experimental Protocols

Synthesis of iso-Decyl Acetate via Fischer Esterification

The synthesis of iso-decyl acetate can be achieved through the Fischer esterification of iso-decyl alcohol with acetic acid, using a strong acid as a catalyst. The following is a representative experimental protocol adapted from established procedures for similar esters.

Materials:

-

iso-Decyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Distilled water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine iso-decyl alcohol and a molar excess of glacial acetic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 1-2 hours to drive the reaction towards completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with distilled water, 5% sodium bicarbonate solution (to neutralize the excess acid catalyst and acetic acid), and finally with brine.

-

During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

-

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification:

-

Decant or filter the dried organic layer to remove the drying agent.

-

Purify the crude iso-decyl acetate by simple distillation. Collect the fraction that distills at the expected boiling point of iso-decyl acetate.

-

Logical Workflow for Fischer Esterification:

References

Spectroscopic Analysis of Iso-decyl Acetate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for iso-decyl acetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral characteristics, provides detailed experimental protocols for data acquisition, and presents the information in a clear, structured format to facilitate understanding and application.

Note on Isomerism: The term "iso-decyl" can refer to several structural isomers. For the purpose of this guide, we will focus on one of the most common isomers, 8-methylnonyl acetate , to provide a concrete example for the spectroscopic data. The principles and techniques described herein are broadly applicable to other isomers of decyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR spectral data for 8-methylnonyl acetate.

Predicted ¹H NMR Data for 8-methylnonyl Acetate

The proton NMR spectrum of 8-methylnonyl acetate is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-C(O)- | ~2.05 | Singlet | 3H |

| -O-CH₂- | ~4.06 | Triplet | 2H |

| -CH(CH₃)₂ | ~1.52 | Multiplet | 1H |

| -(CH₂)₆- | ~1.2-1.4 | Multiplet | 12H |

| -CH(CH₃)₂ | ~0.86 | Doublet | 6H |

Predicted ¹³C NMR Data for 8-methylnonyl Acetate

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O | ~171.1 |

| -O-CH₂- | ~64.6 |

| CH₃-C(O)- | ~21.0 |

| -CH(CH₃)₂ | ~39.0 |

| -(CH₂)₆- | ~25.0 - 30.0 |

| -CH(CH₃)₂ | ~22.7 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an aliphatic ester like iso-decyl acetate is dominated by characteristic absorptions of the ester group.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1750 - 1735 | Strong |

| C-O Stretch | 1300 - 1000 | Strong |

| C-H Stretch (sp³) | 2960 - 2850 | Strong |

| C-H Bend | 1470 - 1370 | Medium |

Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra of a liquid sample such as iso-decyl acetate.

NMR Spectroscopy Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of iso-decyl acetate.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of iso-decyl acetate for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[1]

-

Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[1]

-

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the ¹H spectrum.

-

Re-tune the probe for ¹³C and acquire the broadband proton-decoupled ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (Free Induction Decay).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR).

-

Integrate the peaks in the ¹H spectrum.

-

Process the ¹³C spectrum similarly.

-

IR Spectroscopy Experimental Protocol

Objective: To obtain the infrared spectrum of iso-decyl acetate to identify its functional groups.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory

-

Liquid sample of iso-decyl acetate

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Measurement:

-

Place a small drop of iso-decyl acetate onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum to identify the key absorption bands.

-

Label the significant peaks corresponding to the functional groups present in iso-decyl acetate.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

An In-depth Technical Guide to the Synthesis of iso-Decyl Acetate from Isodecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of iso-decyl acetate from isodecanol via Fischer esterification. It includes detailed experimental protocols, an analysis of reaction parameters, and a discussion of various catalytic systems. The document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the production and purification of this valuable ester. Data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

iso-Decyl acetate is an organic ester characterized by its pleasant, fruity aroma. It finds applications in the fragrance, flavor, and solvent industries. The most common and direct method for its synthesis is the Fischer esterification of isodecanol with acetic acid, a reaction that is catalyzed by an acid.[1][2] This equilibrium-driven reaction necessitates careful control of conditions to achieve high yields.[3][4] This guide will delve into the practical and theoretical aspects of this synthesis.

Reaction and Mechanism

The synthesis of iso-decyl acetate is achieved through the Fischer esterification, which involves the reaction of isodecanol with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid.[3][4] The reaction is reversible and produces water as a byproduct. To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the less expensive one, acetic acid) is used, and/or the water formed is removed.[2][5]

The mechanism of the Fischer esterification proceeds through several key steps:[3][4]

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of isodecanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, iso-decyl acetate.

Reaction Pathway Diagram

Caption: Reaction mechanism for the Fischer esterification of isodecanol.

Experimental Protocols

Materials and Equipment

-

Isodecanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Distillation apparatus

-

Boiling chips

-

Magnetic stirrer and stir bar

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine isodecanol (e.g., 0.5 mol) and glacial acetic acid (e.g., 1.0 mol, 2 molar equivalents). Add a magnetic stir bar and a few boiling chips.

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (e.g., 2-3 mL) to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours.[5]

-

Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Transfer the cooled reaction mixture to a separatory funnel containing 100 mL of cold water.

-

Washing:

-

Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide. Repeat this washing step until the aqueous layer is no longer acidic (test with pH paper).[5]

-

Wash the organic layer with 50 mL of saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.[5]

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the crude iso-decyl acetate over anhydrous sodium sulfate for about 15-20 minutes.

-

Distillation: Decant the dried ester into a clean, dry round-bottom flask. Add a few new boiling chips and set up for simple distillation. Collect the fraction boiling at the expected boiling point of iso-decyl acetate. For high-purity product, a fractional distillation or vacuum distillation may be employed.[8]

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of iso-decyl acetate.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |

| Isodecanol | 158.28 | 220 | ~0.83 | Insoluble |

| Acetic Acid | 60.05 | 118 | 1.05 | Miscible |

| iso-Decyl Acetate | 200.32 | 227-229 | ~0.86 | Insoluble |

Note: Properties can vary slightly depending on the specific isomers of isodecanol used.

Table 2: Typical Reaction Parameters for Fischer Esterification

| Parameter | Value/Condition | Rationale |

| Reactant Molar Ratio | 1:2 (Isodecanol:Acetic Acid) | Excess acetic acid drives the equilibrium towards product formation.[5] |

| Catalyst | Concentrated H₂SO₄ or p-Toluenesulfonic acid | Provides the necessary acidic environment to protonate the carboxylic acid.[3][4] |

| Catalyst Loading | ~1-5% by weight of total reactants | A small amount is sufficient to catalyze the reaction effectively. |

| Reaction Temperature | Reflux temperature of the mixture (~110-120 °C) | Increases the reaction rate without significant loss of volatile components.[2] |

| Reaction Time | 1-2 hours | Generally sufficient to approach equilibrium under reflux conditions.[5] |

| Expected Yield | 60-80% (can be higher with efficient water removal) | The yield is limited by the equilibrium nature of the reaction.[3] |

Catalysis

While traditional homogeneous acid catalysts like sulfuric acid are effective, they can lead to corrosion and difficulties in separation.[9] Research into heterogeneous catalysts for esterification is ongoing to develop more environmentally friendly and reusable options.

Homogeneous Catalysts

-

Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, but corrosive and requires neutralization during work-up.[5][6]

-

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid.[4]

Heterogeneous Catalysts

-

Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid-phase catalysts can be easily filtered out of the reaction mixture and potentially reused, simplifying the purification process.[10]

-

Zeolites and other Solid Acids: These materials offer high thermal stability and shape selectivity, although their application in liquid-phase esterification can be limited by diffusion.[9]

Catalyst Comparison Logic Diagram

Caption: Comparison of homogeneous and heterogeneous catalysts for esterification.

Conclusion

The synthesis of iso-decyl acetate from isodecanol via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the effective use of an acid catalyst, high yields of the desired ester can be achieved. The purification process, involving washing and distillation, is crucial for obtaining a product of high purity. While homogeneous catalysts are traditionally used, the development of heterogeneous catalysts offers promising avenues for more sustainable and efficient industrial production. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and purification of iso-decyl acetate in a laboratory setting.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 8. How To [chem.rochester.edu]

- 9. A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence and Sources of Decyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl acetate (C₁₂H₂₄O₂), a fatty acid ester, is a naturally occurring organic compound recognized for its characteristic waxy, fruity, and slightly floral aroma. This technical guide provides an in-depth overview of the natural sources of decyl acetate, presenting quantitative data, detailed experimental protocols for its identification and quantification, and an exploration of its biosynthetic pathways in various organisms. This information is intended to serve as a valuable resource for researchers in natural product chemistry, flavor and fragrance science, and drug development.

Natural Occurrence of Decyl Acetate

Decyl acetate is found in a diverse range of natural sources, including fruits, essential oils, and as a semiochemical in insects. Its presence contributes to the characteristic aroma profiles of many of these organisms.

In Fruits and Plants

Decyl acetate has been identified as a volatile component in numerous fruits and plants. It plays a role in the complex blend of compounds that constitute their distinctive scents. Notable plant sources include:

-

Citrus Fruits: Decyl acetate is a constituent of the volatile profile of various citrus species, contributing to their fresh, clean aroma. It has been reported in the peel oil of citrus fruits like grapefruits.[1]

-

Berries: Strawberries are known to contain decyl acetate as part of their complex aroma chemistry.[1]

-

Other Fruits: This compound has also been identified in apples and melons.[2]

-

Spices: Cardamom is a notable source of decyl acetate, contributing to its unique aromatic profile.[1]

-

Other Plants: Decyl acetate has been reported in a variety of other plants, including Mandragora autumnalis, Heracleum persicum, and Hyptis emoryi. It is also a key component of the floral scent of Vincetoxicum nakaianum, where it plays a role in attracting pollinators.

In Essential Oils

Essential oils, concentrated hydrophobic liquids containing volatile aroma compounds from plants, are a significant source of decyl acetate. Its concentration can vary depending on the plant species, geographical origin, and extraction method.

-

Ambrette Seed Oil: The essential oil derived from the seeds of Abelmoschus moschatus is reported to contain approximately 5.6% decyl acetate.

-

Bergamot Oil: The essential oil from the peel of the bergamot orange (Citrus bergamia) contains decyl acetate in concentrations ranging from 0.009% to 0.053%.

In Insects

Decyl acetate also functions as a semiochemical, a chemical substance that carries a message, in the insect world. It can act as a pheromone, influencing the behavior of other insects of the same species.

-

Ants: Decyl acetate has been identified as a component of the Dufour's gland secretions in certain ant species, such as Formica schaufussi. In this context, it can function as an alarm pheromone or a trail-marking signal.

-

Moths: It is a component of the sex pheromone blend of the false codling moth (Cryptophlebia leucotreta), playing a role in attracting males for mating.

Quantitative Data on Decyl Acetate Occurrence

The following table summarizes the available quantitative data for the concentration of decyl acetate in various natural sources. It is important to note that these values can exhibit significant variation based on factors such as cultivar, ripeness, geographical location, and extraction and analysis methodology.

| Natural Source | Plant/Insect Part | Concentration/Percentage | Reference |

| Ambrette Seed Oil | Seed | 5.60% | |

| Bergamot Oil | Peel | 0.009% - 0.053% | |

| Cardamom | Seed/Fruit | Present, specific quantification not widely reported | [1] |

| Citrus Fruits (general) | Peel/Juice | Present, quantification varies by species | [1] |

| Strawberry | Fruit | Present, quantification varies by cultivar | [1] |

| Apple | Fruit | Present, quantification varies by cultivar | [2] |

| Formica schaufussi (Ant) | Dufour's Gland | Present, specific quantification not widely reported | |

| Cryptophlebia leucotreta (Moth) | Pheromone Gland | Component of pheromone blend |

Biosynthesis of Decyl Acetate

The formation of decyl acetate in nature involves enzymatic reactions that combine a ten-carbon alcohol (decanol) with an acetyl group. The specific pathways differ between plants and insects.

Biosynthesis in Plants

In plants, the biosynthesis of decyl acetate is primarily a result of fatty acid metabolism and the subsequent action of alcohol acyltransferases (AATs).

dot

Caption: Biosynthesis of Decyl Acetate in Plants.

The process begins with the de novo synthesis of fatty acids from acetyl-CoA. Through a series of elongation steps, a C10 acyl chain (decanoyl-ACP) is formed. This is then converted to decanoyl-CoA, which is subsequently reduced to decanol via a two-step process involving an acyl-CoA reductase and an alcohol dehydrogenase. Finally, an alcohol acyltransferase (AAT) catalyzes the esterification of decanol with acetyl-CoA to produce decyl acetate. The availability of both decanol and acetyl-CoA precursors within the cell is a critical factor influencing the rate of decyl acetate synthesis.

Biosynthesis in Insects

In insects, particularly in the context of pheromone production, the biosynthesis of decyl acetate also originates from fatty acid metabolism. The pathway is similar to that in plants, involving the modification of fatty acid precursors.

dot

Caption: Biosynthesis of Decyl Acetate in Insects.

The biosynthesis in insects starts with the production of saturated acyl-CoAs through fatty acid synthase. These longer-chain acyl-CoAs can then undergo chain shortening through a process like β-oxidation to yield decanoyl-CoA. A fatty acyl-CoA reductase (FAR) then reduces decanoyl-CoA to decanol. Finally, an alcohol acetyltransferase catalyzes the esterification of decanol with acetyl-CoA to form decyl acetate within the pheromone gland.

Experimental Protocols

The identification and quantification of decyl acetate in natural sources are typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Extraction and Analysis of Decyl Acetate from Fruits and Plant Tissues (HS-SPME-GC-MS)

This protocol is suitable for the analysis of volatile compounds, including decyl acetate, from fresh plant material.

dot

Caption: HS-SPME-GC-MS Workflow for Plant Volatiles.

1. Sample Preparation:

-

Homogenize a known weight of fresh plant material (e.g., 5-10 g of fruit pulp or finely cut leaves) in a suitable buffer or deionized water.

-

Transfer the homogenate to a headspace vial (e.g., 20 mL).

2. Headspace Generation:

-

Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analytes.

-

Add a known amount of an appropriate internal standard (e.g., a non-naturally occurring ester like ethyl nonanoate) for quantification.

-

Seal the vial tightly with a PTFE/silicone septum.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) with gentle agitation to allow volatiles to equilibrate in the headspace.

3. HS-SPME Extraction:

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same incubation temperature.

4. GC-MS Analysis:

-

Injector: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode.

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C for 2 min), ramps up to a higher temperature (e.g., 250 °C at a rate of 5-10 °C/min), and holds for a few minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

-

Identification: Identify decyl acetate by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Quantify decyl acetate by comparing its peak area to that of the internal standard.

Extraction and Analysis of Decyl Acetate from Essential Oils (GC-MS)

This protocol is for the direct analysis of essential oils.

1. Sample Preparation:

-

Dilute the essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

-

Add a known amount of an internal standard.

2. GC-MS Analysis:

-

Injector: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet in split mode (e.g., split ratio 1:50).

-

Column and Temperature Program: Use the same column and a similar temperature program as described for the HS-SPME method.

-

Mass Spectrometer: Operate under the same conditions as described above.

-

Identification and Quantification: Follow the same procedures for identification and quantification as outlined for the HS-SPME method.

Extraction and Analysis of Decyl Acetate from Insect Glands (Solvent Extraction-GC-MS)

This protocol is for the analysis of semiochemicals from insect glands.

1. Sample Preparation:

-

Dissect the specific gland (e.g., Dufour's gland) from the insect under a microscope.

-

Extract the gland in a small volume of a suitable solvent (e.g., 10-50 µL of hexane) for a defined period (e.g., 1-2 hours).

-

Add a known amount of an internal standard to the solvent extract.

2. GC-MS Analysis:

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system, typically in splitless mode due to the low concentrations of analytes.

-

Use the same GC-MS parameters as described for the analysis of essential oils.

-

Identify and quantify decyl acetate as previously described.

Conclusion

Decyl acetate is a naturally occurring ester with a widespread distribution in the plant and insect kingdoms. Its presence is a key contributor to the sensory profiles of many fruits and essential oils and plays a vital role in insect communication. The quantitative data and detailed analytical protocols provided in this guide offer a solid foundation for researchers to further explore the natural sources, biosynthesis, and potential applications of this versatile compound. Understanding the natural occurrence and biosynthetic pathways of decyl acetate can inform efforts in metabolic engineering to enhance desirable flavor and fragrance profiles in plants and can aid in the development of novel pest management strategies based on semiochemicals.

References

Biodegradability and environmental impact of decyl acetate

An In-depth Technical Guide on the Biodegradability and Environmental Impact of Decyl Acetate

Introduction

Decyl acetate (CAS No. 112-17-4), a fatty acyl ester, is the product of the formal esterification of decan-1-ol with acetic acid. It is a colorless liquid with a characteristic fruity, floral odor, making it a valuable ingredient in the flavor, fragrance, and cosmetic industries.[1][2][3] Its applications also extend to pharmaceuticals, where it can serve as a solvent or organoleptic agent, and in the chemical industry as an intermediate.[1][4] Given its widespread use and potential for environmental release, a thorough understanding of its biodegradability and ecotoxicological profile is essential for researchers, scientists, and drug development professionals to conduct comprehensive environmental risk assessments.

This document provides a detailed technical overview of the environmental fate of decyl acetate, focusing on its biodegradability and aquatic toxicity. It includes a summary of quantitative data, detailed experimental protocols for key studies, and visual diagrams of metabolic and experimental workflows.

Biodegradability

The biodegradability of a chemical substance is a critical indicator of its persistence in the environment. Aerobic biodegradation, mediated by microorganisms, is a primary mechanism for the removal of organic compounds from soil and water systems.

Aerobic Biodegradation Data

Studies have been conducted to assess the aerobic biodegradability of decyl acetate, primarily following the internationally recognized OECD Test Guidelines. A key study using the OECD 301F (Manometric Respirometry) test with a non-adapted activated sludge inoculum demonstrated 73% biodegradation over a 28-day period .[5] The pass level for "ready biodegradability" in this test is 60% within a 10-day window during the 28-day test.[6][7] While the reported 73% degradation is above the 60% threshold, the source study concluded that the substance is "Not readily biodegradable," which may indicate the 10-day window criterion was not met.[5]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD Guideline for Testing of Chemicals, Test No. 301F, "Ready Biodegradability: Manometric Respirometry Test," is designed to evaluate the potential for rapid and ultimate biodegradation of chemical substances in an aerobic aqueous medium.[6][8]

Objective: To determine the extent of biodegradation by measuring the oxygen consumed by a microbial population in the presence of the test substance as the sole nominal source of organic carbon.

Methodology:

-

Test System Preparation: A known volume of a mineral medium is inoculated with a small amount of a microbial inoculum, typically activated sludge from a sewage treatment plant that has not been previously exposed to the test substance.[9]

-

Test Substance Addition: The test substance, decyl acetate, is added to the inoculated mineral medium in a sealed flask (respirometer) at a concentration that yields a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[8] The ThOD is calculated based on the elemental formula of decyl acetate (C₁₂H₂₄O₂).

-

Control and Reference:

-

Blank Control: A flask containing only the inoculum and mineral medium is run in parallel to measure the basal respiration of the microorganisms.

-

Reference Control: A flask containing a readily biodegradable reference substance (e.g., aniline or sodium benzoate) is used to verify the viability and activity of the inoculum.[9]

-

-

Incubation: The sealed flasks are incubated at a constant temperature (typically 22 ± 1°C) in the dark for up to 28 days.[9] The contents are continuously stirred to ensure the availability of the substance to the microorganisms and to facilitate gas exchange.

-

Measurement: The consumption of oxygen is measured over the 28-day period using a manometric device. This can be achieved by measuring the pressure change within the constant volume respirometer or by measuring the volume of oxygen required to maintain a constant pressure.[8] Carbon dioxide produced during respiration is absorbed by a potassium hydroxide solution.

-

Data Analysis: The amount of oxygen consumed by the microbial population in the test flask, corrected for the oxygen uptake in the blank control, is expressed as a percentage of the ThOD. The percentage biodegradation is calculated as follows: % Biodegradation = (O₂ consumed by test substance (mg) / ThOD of test substance (mg)) x 100

Diagram: Experimental Workflow for OECD 301F

Caption: Experimental workflow for the OECD 301F biodegradability test.

Environmental Impact and Ecotoxicity

While biodegradability data informs on the persistence of a substance, ecotoxicity data is crucial for understanding its potential to cause harm to aquatic organisms. Decyl acetate is classified under the Globally Harmonized System (GHS) as hazardous to the aquatic environment, both short-term (Acute 1) and long-term (Chronic 1).[10] The hazard statement H410, "Very toxic to aquatic life with long lasting effects," is assigned to this substance.[5][10]

Quantitative Ecotoxicity Data

The following table summarizes the key ecotoxicity endpoints for decyl acetate based on standardized tests.

| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Test Guideline | Reference |

| Daphnia magna (Water Flea) | EC₅₀ | 0.298 | 48 hours | OECD 202 | [5] |

| Pseudokirchneriella subcapitata (Green Algae) | ErC₅₀ | 0.69 | 72 hours | OECD 201 | [5] |

| Fish | LC₅₀ | No data available | - | - | [5][10] |

-

EC₅₀ (Median Effective Concentration): The concentration of the substance that causes a defined effect (e.g., immobilization) in 50% of the test population.

-

ErC₅₀ (Median Effective Concentration based on growth rate): The concentration that causes a 50% reduction in the growth rate of the algae population.

-

LC₅₀ (Median Lethal Concentration): The concentration that is lethal to 50% of the test fish population.

The low EC₅₀ and ErC₅₀ values confirm the high toxicity of decyl acetate to aquatic invertebrates and algae.

Mammalian Toxicity

In contrast to its high aquatic toxicity, decyl acetate exhibits low acute toxicity in mammals.

| Test Organism | Route | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD₅₀ | > 5,000 | [5] |

| Rabbit | Dermal | LD₅₀ | > 5,000 | [5][11] |

-

LD₅₀ (Median Lethal Dose): The dose of the substance that is lethal to 50% of the test animal population.

Metabolic Pathway of Biodegradation

The biodegradation of decyl acetate by microorganisms is expected to proceed via a common pathway for esters. The process begins with hydrolysis, followed by the separate metabolism of the resulting alcohol and carboxylic acid components.

-

Step 1: Hydrolysis: The ester bond in decyl acetate is cleaved by hydrolase enzymes (e.g., esterases), yielding decan-1-ol (a fatty alcohol) and acetate. This initial step is crucial and can be influenced by environmental factors such as pH.[12]

-

Step 2: Metabolism of Decan-1-ol: The resulting decan-1-ol is a primary fatty alcohol. Microorganisms typically oxidize fatty alcohols first to the corresponding aldehyde (decanal) and then to the fatty acid (decanoic acid). Decanoic acid can then enter the β-oxidation cycle, where it is sequentially broken down to produce multiple molecules of acetyl-CoA.

-

Step 3: Metabolism of Acetate: The acetate produced from hydrolysis is activated to acetyl-CoA. This can occur via two primary routes in bacteria:

-

High-affinity pathway: Acetyl-CoA synthetase (Acs) directly converts acetate to acetyl-CoA in an ATP-dependent reaction.[13][14]

-

Low-affinity pathway: A two-step process involving acetate kinase (AckA) and phosphotransacetylase (Pta) converts acetate to acetyl-phosphate and then to acetyl-CoA.[14][15]

-

-

Step 4: Central Metabolism: The acetyl-CoA generated from both the decanol and acetate pathways enters the tricarboxylic acid (TCA) cycle for energy production and biosynthesis, ultimately leading to the formation of carbon dioxide, water, and new cell biomass.

Diagram: Metabolic Pathway of Decyl Acetate

Caption: Proposed metabolic pathway for the biodegradation of decyl acetate.

Conclusion

Decyl acetate demonstrates a moderate level of aerobic biodegradation, achieving 73% degradation in 28 days under OECD 301F test conditions.[5] While this suggests it is unlikely to be highly persistent, it may not meet the strict criteria for "ready biodegradability." The primary environmental concern associated with decyl acetate is its high acute toxicity to aquatic organisms, particularly invertebrates and algae, as evidenced by its GHS classification and low EC₅₀/ErC₅₀ values.[5][10] In contrast, its acute mammalian toxicity is low. The predicted metabolic pathway involves initial hydrolysis to decanol and acetate, which are then channeled into common microbial metabolic cycles like β-oxidation and the TCA cycle. This comprehensive profile is critical for performing accurate environmental risk assessments and ensuring the safe use of decyl acetate in various commercial applications.

References

- 1. material-properties.org [material-properties.org]

- 2. Decyl acetate | C12H24O2 | CID 8167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ulprospector.com [ulprospector.com]

- 4. Decyl acetate Market Size, Competitors & Forecast to 2032 [researchandmarkets.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 7. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 8. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. decyl acetate, 112-17-4 [thegoodscentscompany.com]

- 12. Effects of environmental factors on 1,3-dichloropropene hydrolysis in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bacterial acetate metabolism and its influence on human epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Branched-Chain Esters for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of branched-chain esters, tailored for professionals in pharmaceutical research and drug development. The strategic incorporation of branched-chain esters into drug molecules, often as prodrugs, can significantly modify their physicochemical characteristics, thereby enhancing their therapeutic efficacy. This guide delves into the key properties of solubility, lipophilicity, melting point, and stability, offering detailed experimental methodologies and comparative data to inform rational drug design.

Core Physicochemical Properties of Branched-Chain Esters

The introduction of branching in the ester side chain disrupts the molecular packing and alters the intermolecular forces, leading to distinct physicochemical properties compared to their straight-chain counterparts. These modifications are pivotal in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point of a substance is a critical parameter in drug development, influencing its solid-state properties, such as stability and manufacturability. The branching of the alkyl chain in an ester generally leads to a lower melting point compared to the corresponding linear-chain isomer. This is attributed to the disruption of crystal lattice packing, which reduces the energy required to transition from a solid to a liquid state.

Table 1: Melting Points of Selected Branched-Chain Fatty Acid Esters

| Ester | Molecular Formula | Branching Type | Melting Point (°C) |

| Methyl isopalmitate | C17H34O2 | Iso | 18.2 |

| Methyl palmitate | C17H34O2 | Linear | 30.5 |

| Methyl anteiso-heptadecanoate | C18H36O2 | Anteiso | 10.5 |

| Methyl heptadecanoate | C18H36O2 | Linear | 29.5 |

| Isopropyl isomyristate | C17H34O2 | Iso | -3 |

| Isopropyl myristate | C17H34O2 | Linear | -4 |

Note: Data compiled from various sources. Exact values may vary based on experimental conditions and purity.

Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability. Poorly soluble drugs often exhibit low and variable absorption. Branched-chain esters can modulate the aqueous solubility of a parent drug. The effect of branching on solubility is complex and depends on the overall molecular structure. While increased lipophilicity due to a longer branched chain might decrease aqueous solubility, the disruption of the crystal lattice can sometimes lead to an increase in solubility.

Amino acid ester prodrugs, particularly those with branched-chain amino acids like L-valine and L-isoleucine, have been shown to significantly increase the aqueous solubility of parent drugs. For instance, valacyclovir, the L-valyl ester of acyclovir, demonstrates a remarkable increase in aqueous solubility compared to acyclovir itself.[1]

Table 2: Aqueous Solubility of Selected Branched-Chain Ester Prodrugs and Parent Drugs

| Compound | Description | Aqueous Solubility |

| Acyclovir | Parent Drug | Poorly soluble |

| Valacyclovir | L-valyl ester of acyclovir | Highly soluble[1] |

| Penciclovir | Parent Drug | Low solubility |

| O-acyl-O-L-valyl-penciclovir | Branched-chain amino acid ester prodrug | Highly soluble[1] |

| O-acyl-O-L-isoleucyl-penciclovir | Branched-chain amino acid ester prodrug | Highly soluble[1] |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a critical factor for membrane permeability and, consequently, drug absorption. The "Rule of Five" suggests that for a drug to have good oral bioavailability, its LogP should generally be less than 5.

Introducing a branched-chain ester moiety can be a strategic approach to modulate a drug's lipophilicity. The increased hydrocarbon content of the ester chain enhances lipophilicity, which can improve passive diffusion across biological membranes. However, an optimal balance between lipophilicity and hydrophilicity is essential for effective drug delivery.

Table 3: Lipophilicity (cLogP) of Representative Branched-Chain Esters

| Ester | Molecular Formula | Branching Type | cLogP (Calculated) |

| Isopropyl myristate | C17H34O2 | Iso | 7.1 |

| Isopropyl palmitate | C19H38O2 | Iso | 8.1 |

| 2-Ethylhexyl palmitate | C24H48O2 | Branched | 10.6 |

| Isoamyl laurate | C17H34O2 | Iso | 7.2 |

Note: cLogP values are estimations and can vary between different calculation algorithms. Experimental determination is recommended for accurate assessment.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental in drug development. The following sections outline the standard experimental methodologies for key properties of branched-chain esters.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the branched-chain ester into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., -20°C).

-

Ramp the temperature at a constant rate, typically 5-10°C/min, to a temperature significantly above the melting point.

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

A second heating scan is often performed to analyze the thermal history of the sample.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic melting transition on the DSC thermogram. The heat of fusion can be calculated from the area under the melting peak.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the branched-chain ester to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Analyze the concentration of the dissolved ester in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation: The aqueous solubility is reported as the concentration of the ester in the saturated solution (e.g., in mg/mL or µM).

Determination of Lipophilicity (LogP) by Shake-Flask Method

This method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of the branched-chain ester in either the aqueous or the n-octanol phase. Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the ester to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw aliquots from both the aqueous and the n-octanol layers and determine the concentration of the ester in each phase using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise chemical structure of branched-chain esters, confirming the position and nature of the branching.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified ester (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts and coupling constants of protons near the branch point are characteristic.

-

¹³C NMR: Indicates the number of non-equivalent carbon atoms. The chemical shifts of the carbons at and near the branch point are diagnostic.

-

2D NMR: COSY (Correlation Spectroscopy) reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, allowing for unambiguous assignment of the entire molecular structure.

-

Visualization of Logical Workflow and Relationships

Prodrug Design and Evaluation Workflow

The following diagram illustrates a logical workflow for the design and evaluation of branched-chain ester prodrugs, a common application in drug development.

Caption: A logical workflow for the design and evaluation of branched-chain ester prodrugs.

This comprehensive guide provides a foundational understanding of the physicochemical properties of branched-chain esters and their importance in drug development. By leveraging the principles and methodologies outlined herein, researchers and scientists can make more informed decisions in the design and optimization of novel therapeutics.

References

Methodological & Application

Synthesis of Iso-decyl Acetate via Direct Esterification: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the synthesis of iso-decyl acetate through the direct esterification of iso-decyl alcohol with glacial acetic acid. This method, a classic example of Fischer esterification, utilizes an acid catalyst to achieve high yields of the desired ester. This protocol is designed for laboratory-scale synthesis and offers a foundational procedure that can be optimized for specific research and development needs. Included are comprehensive experimental procedures, a summary of reaction parameters from related ester syntheses, and visual diagrams of the chemical pathway and experimental workflow.

Introduction

Iso-decyl acetate is a branched-chain ester valued for its characteristic fresh, citrus-like fragrance, making it a significant component in the flavor and fragrance industry.[1] Beyond its aromatic properties, branched-chain esters like iso-decyl acetate are investigated for their utility as specialty solvents, plasticizers, and lubricants. The synthesis of such esters is a fundamental process in organic chemistry, with direct esterification being one of the most common and cost-effective methods.

The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive one, is used, and/or the water formed during the reaction is removed.[4][5] This protocol details the synthesis of iso-decyl acetate using an excess of acetic acid and a strong acid catalyst, followed by a standard purification procedure.

Chemical Reaction Pathway

The synthesis of iso-decyl acetate proceeds via the reaction of iso-decyl alcohol with acetic acid in the presence of an acid catalyst, as illustrated below.

References

Application Notes and Protocols: Lipase-Catalyzed Synthesis of Decyl Acetate Kinetics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the kinetics of lipase-catalyzed synthesis of decyl acetate. Decyl acetate is a fragrance and flavoring agent, and its enzymatic synthesis offers a green and sustainable alternative to traditional chemical methods. Understanding the reaction kinetics is crucial for process optimization and industrial scale-up.

Introduction

The enzymatic synthesis of decyl acetate is typically achieved through the transesterification of a vinyl ester (e.g., vinyl acetate) with decanol, or the esterification of acetic acid with decanol, catalyzed by a lipase. Lipases are versatile enzymes that can function in non-aqueous media, making them ideal for ester synthesis. The reaction kinetics are influenced by several factors, including the choice of lipase, reaction temperature, substrate molar ratio, enzyme concentration, and the solvent system.

A commonly employed and highly effective catalyst for this reaction is Novozym 435, an immobilized lipase B from Candida antarctica.[1][2][3][4] The reaction mechanism for this lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism.[1][2][3][5] In this mechanism, the lipase first reacts with the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate, releasing the vinyl alcohol which then tautomerizes to the more stable acetaldehyde. Subsequently, the alcohol (decanol) attacks the acyl-enzyme intermediate to produce the decyl acetate ester and regenerate the free enzyme. One notable characteristic of this reaction is the potential for inhibition by an excess of the alcohol substrate.[1][2][3]

Key Parameters Influencing Reaction Kinetics

The rate of decyl acetate synthesis is dependent on several key experimental parameters. Optimization of these parameters is essential for achieving high conversion rates and product yields.

Effect of Temperature

Temperature plays a dual role in enzyme-catalyzed reactions. Initially, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to thermal denaturation of the enzyme, resulting in a loss of catalytic activity. For lipase-catalyzed reactions, the optimal temperature is typically in the range of 30-60°C.[5][6][7][8] For the synthesis of decyl acetate using Novozym 435, studies have been conducted at temperatures around 30°C to 35°C.[1][2][3]

Effect of Substrate Concentration and Molar Ratio

The concentrations of the acyl donor and the alcohol significantly affect the reaction kinetics. According to the Michaelis-Menten model, the reaction rate increases with substrate concentration until the enzyme becomes saturated. However, high concentrations of the alcohol (decanol) can lead to substrate inhibition.[1][2][3] Therefore, optimizing the molar ratio of the substrates is critical. In some cases, using an excess of the acyl donor can be beneficial.[3]

Effect of Enzyme Concentration

Increasing the enzyme concentration generally leads to a higher initial reaction rate, as more active sites are available for catalysis.[3] However, a higher enzyme loading also increases the overall process cost. Therefore, it is important to determine an optimal enzyme concentration that provides a reasonable reaction rate without being prohibitively expensive.

Data Presentation

The following tables summarize the key findings from kinetic studies on the lipase-catalyzed synthesis of decyl acetate.

Table 1: Reaction Conditions and Kinetic Model for Decyl Acetate Synthesis

| Parameter | Value / Description | Reference |

| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [1][2][3][4] |

| Reaction | Transesterification of vinyl acetate with decanol | [1][2][3] |

| Solvent | n-Hexane or Supercritical CO2 | [1][2][3] |

| Temperature | 30°C | [1][2][4] |

| Substrate Concentration Range | 0.1 - 1.4 M | [1][2] |

| Kinetic Model | Ping-Pong Bi-Bi with inhibition by excess alcohol | [1][2][3] |

Table 2: Influence of Key Parameters on Reaction Rate

| Parameter Varied | Observation | Reference |

| Temperature | Reaction rate is enhanced with increasing temperature. | [3] |

| Enzyme Loading | Reaction rate is enhanced with increasing enzyme loading. | [3] |

| Vinyl Acetate Concentration | Reaction rate is enhanced with increasing vinyl acetate concentration. | [3] |

| Decanol Concentration | Excess decanol leads to inhibition of the reaction. | [1][2][3] |

| Pressure (in Supercritical CO2) | Reaction rate is inhibited by increasing pressure. | [3] |

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed synthesis of decyl acetate and the subsequent kinetic analysis.

Materials and Reagents

-

Immobilized Lipase (e.g., Novozym 435)

-

Decanol (≥98% purity)

-

Vinyl Acetate (≥99% purity)

-

n-Hexane (anhydrous, ≥95% purity)

-

Internal Standard for GC analysis (e.g., dodecane)

-

Sodium Sulfate (anhydrous)

-

Standard for decyl acetate (for GC calibration)

Protocol for Enzymatic Synthesis of Decyl Acetate

-

Reactor Setup: The reaction is typically carried out in a temperature-controlled, stirred batch reactor. A jacketed glass vessel connected to a circulating water bath is suitable.

-

Reaction Mixture Preparation:

-

In a typical experiment, prepare a reaction mixture in a sealed vial or reactor.

-

For a 10 mL total reaction volume, add the desired amounts of decanol and vinyl acetate to n-hexane. For example, to achieve a concentration of 0.5 M for each substrate, add the appropriate volumes of stock solutions or pure substrates to the solvent.

-

Include an internal standard (e.g., dodecane) in the reaction mixture for accurate quantification by gas chromatography (GC).

-

-

Enzyme Addition and Reaction Initiation:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) with stirring for at least 15 minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding a pre-weighed amount of the immobilized lipase (e.g., Novozym 435) to the reaction mixture.

-

-

Sampling:

-

At regular time intervals, withdraw small aliquots (e.g., 100 µL) from the reaction mixture using a syringe.

-

To stop the reaction in the collected sample, immediately filter out the immobilized enzyme using a syringe filter (0.22 µm) or by centrifugation.

-

The samples can be stored at a low temperature (e.g., 4°C) before analysis.

-

-

Analysis:

-

Analyze the composition of the samples (concentration of decyl acetate, decanol, and vinyl acetate) using a gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Use a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Calibrate the GC with standard solutions of the reactants and product to obtain a calibration curve for quantitative analysis.

-

The conversion of the limiting substrate can be calculated based on its consumption over time.

-

Kinetic Data Analysis

-

Initial Rate Determination: From the concentration versus time data, determine the initial reaction rate for different initial substrate concentrations.

-

Kinetic Model Fitting: The experimental data can be fitted to various kinetic models, such as the Michaelis-Menten equation or more complex models like the Ping-Pong Bi-Bi mechanism with substrate inhibition.

-

Parameter Estimation: Use non-linear regression analysis to estimate the kinetic parameters (e.g., Vmax, Km, Ki) from the experimental data.

Visualizations

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CDUP - Enzymatic Production of Decyl Acetate: Kinetic Study in n-Hexane and Comparison with Supercritical CO2 [sigarra.up.pt]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution [scirp.org]

Application Notes and Protocols for Iso-Decyl-Acetate in Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of iso-decyl-acetate as a fragrance agent in research and development. This document outlines the chemical and physical properties, safety information, and detailed experimental protocols for sensory analysis, stability testing, and synthesis.

Chemical and Physical Properties of this compound

This compound is a branched-chain ester valued in the fragrance industry for its fresh, citrus-like aroma.[1] A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 69103-24-8 | [2][3] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][3] |

| Molecular Weight | 200.32 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [1] |

| Odor Profile | Fresh, citrus, green, herbal, powdery, clean | [1][2] |

| Boiling Point | 220 to 222 °C @ 760 mm Hg | [1] |

| Flash Point | 93.89 °C (201.00 °F) | [2] |

| Solubility | Soluble in alcohol; almost insoluble in water | [1][2] |

| Vapor Pressure | 0.104 mmHg @ 25 °C (estimated) | [1] |

| Substantivity | 16 hours at 100.00 % | [2] |

Safety Information

This compound is classified as an irritant and requires careful handling.[2] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn.[2] It is recommended for use in fragrance concentrates at levels up to 5.0000%.[2] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5][6]

Experimental Protocols

Synthesis of this compound (Adapted from Fischer Esterification)

This protocol describes the synthesis of this compound via Fischer esterification of iso-decyl alcohol and acetic acid using an acid catalyst.

Materials:

-

Iso-decyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine iso-decyl alcohol and a molar excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask.

-

Add boiling chips and assemble a reflux condenser.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with cold water.

-

Neutralize the organic layer by washing with 5% sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried ester and purify by simple distillation, collecting the fraction at the boiling point of this compound.

Logical Workflow for this compound Synthesis:

Figure 1. Workflow for the synthesis of this compound.

Sensory Analysis Protocols

Sensory evaluation is critical for characterizing the odor profile and intensity of this compound.

Objective: To qualitatively describe the odor characteristics of this compound.

Materials:

-

This compound

-

Odor-free smelling strips

-

Ethanol (odorless) for dilution

-

Well-ventilated, odor-free sensory evaluation room

Procedure:

-

Prepare a 10% solution of this compound in ethanol.

-

Dip a smelling strip into the solution, ensuring not to oversaturate.

-

Allow the solvent to evaporate for a few seconds.

-

Present the strip to trained sensory panelists.

-

Panelists should document the perceived odor characteristics at different time points (top, middle, and base notes) over several hours.

Objective: To determine the lowest concentration at which the odor of this compound is detectable.[7]

Materials:

-

Serial dilutions of this compound in an odorless solvent (e.g., water or mineral oil).

-

Triangle test cups or similar presentation vessels.

-

A panel of screened and trained assessors.

Procedure:

-

Prepare a series of dilutions of this compound.

-

Conduct a triangle test where panelists are presented with three samples, two of which are the blank solvent and one contains the diluted odorant.

-

Panelists are asked to identify the odd sample.

-

The lowest concentration at which a statistically significant number of panelists can correctly identify the odorant is determined as the odor detection threshold.

Stability Testing Protocol

Objective: To evaluate the stability of this compound in a representative consumer product base (e.g., lotion, shampoo) under various conditions.[3][8][9][10]

Materials:

-

This compound

-

Unfragranced product base

-

Glass containers

-

Environmental chambers (for controlled temperature, humidity, and light exposure)

Procedure:

-

Incorporate this compound into the product base at a predetermined concentration (e.g., 0.5%).

-

Package the fragranced product in glass containers.

-

Store samples under different conditions:

-

Accelerated stability: 40°C / 75% RH for 3 months.

-

Real-time stability: 25°C / 60% RH for 12 months.

-

Light exposure: UV light cabinet.

-

Freeze-thaw cycles: -10°C to 25°C for 3 cycles.[10]

-

-

Evaluate samples at regular intervals (e.g., 0, 1, 2, 3 months for accelerated testing) for changes in color, clarity, viscosity, pH, and odor profile.

Experimental Workflow for Stability Testing:

Figure 2. Workflow for fragrance stability testing.

Olfactory Receptor Activation Assay

Objective: To determine if this compound activates specific olfactory receptors (ORs) in a heterologous expression system. This protocol is based on a common method using a cAMP-mediated luciferase reporter assay.[4][6][11]

Materials:

-

HEK293 cells or a similar cell line

-

Expression plasmids for the olfactory receptor of interest and a G-protein (e.g., Gαolf)

-

A reporter plasmid containing a cAMP response element linked to a luciferase gene

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound solutions of varying concentrations

-

Luminometer

Procedure:

-

Co-transfect the HEK293 cells with the OR expression plasmid, G-protein plasmid, and the luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.

-

Prepare serial dilutions of this compound in a suitable vehicle.

-

Add the this compound solutions to the cells.

-

After a defined incubation period, add the luciferase substrate.

-

Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in cAMP levels, signifying receptor activation.

Signaling Pathway for Olfactory Receptor Activation:

Figure 3. General olfactory signal transduction pathway.

References

- 1. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 2. scienomics.com [scienomics.com]

- 3. iltusa.com [iltusa.com]

- 4. Measuring Odorant Receptor Activation using a Real-Time Cyclic Adenosine Monophosphate Assay [jove.com]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 8. orchadia.org [orchadia.org]

- 9. humiditycontrol.com [humiditycontrol.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC-MS Analysis of Acetate Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of acetate compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are applicable to a variety of sample matrices and are intended to guide researchers in developing robust and reliable analytical methods.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of acetates, which can range from volatile short-chain esters to derivatized non-volatile compounds, GC-MS offers high sensitivity and selectivity. This document outlines two primary approaches for acetate analysis: the analysis of volatile acetate esters and the analysis of non-volatile compounds containing hydroxyl or carboxyl groups via derivatization to acetate esters or other volatile derivatives.

Quantitative Data Summary

The following tables summarize quantitative data from various GC-MS methods for acetate analysis, providing a reference for expected performance.

Table 1: Quantitative Performance for Direct Headspace GC-MS Analysis of Volatile Acetates

| Analyte | Concentration Range | % Relative Standard Deviation (RSD) | Matrix | Reference |

| Methyl Acetate | ng to µg per cigarette | 28% (pack-to-pack) | Cigarette Tobacco | [1][2] |

| Ethyl Acetate | ng to µg per cigarette | Not Specified | Cigarette Tobacco | [1] |

| n-Propyl Acetate | ng to µg per cigarette | 7% (pack-to-pack) | Cigarette Tobacco | [1][2] |

| Isopropyl Acetate | ng to µg per cigarette | 8.6% (pack-to-pack) | Cigarette Tobacco | [2] |

| Butyl Acetate | ng to µg per cigarette | 30% (pack-to-pack) | Cigarette Tobacco | [2] |

Table 2: Quantitative Performance for GC-MS Analysis of Acetate via Alkylation

| Analyte | Linear Range (µM) | % Relative Standard Deviation (RSD) | Matrix | Reference |

| ¹²C- and ¹³C-acetate | 2 - 2000 | < 10% | Biological Samples | [3][4][5] |

Experimental Protocols

Protocol 1: Derivatization of Hydroxyl-Containing Compounds to Acetate Esters

This protocol is suitable for the analysis of compounds such as sterols, hopanols, n-alkanols, and hydroxy-fatty acids by converting their hydroxyl groups into more volatile acetate esters.[6]

Materials:

-

Acetic anhydride

-

Anhydrous pyridine

-

Methanol (GC grade)

-

Dichloromethane (DCM, GC grade)

-

Internal standard (optional)

-

Heating block (70°C)

-

GC vials with caps

Procedure:

-